Ethyl 4-(prop-2-ynoxy)acetoacetate
Description
Ethyl 4-(prop-2-ynoxy)acetoacetate is a β-ketoester derivative featuring a propargyl ether (prop-2-ynoxy) substituent at the 4-position of the acetoacetate backbone. This compound is of interest in organic synthesis due to its reactive alkyne group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations .
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 3-oxo-4-prop-2-ynoxybutanoate |
InChI |
InChI=1S/C9H12O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h1H,4-7H2,2H3 |
InChI Key |
CCSJKWOSTQWSGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of ethyl acetoacetate derivatives, highlighting substituent effects:
Physicochemical Properties
- Polarity and Solubility : The propargyl ether group increases the compound’s hydrophobicity compared to unsubstituted ethyl acetoacetate but less so than aryl ethers (e.g., benzodioxolyl derivatives), which have higher molecular weights and extended conjugation .
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